N-(4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring could be formed through a cyclization reaction, and the thiadiazole ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. These groups will have different electronic and steric effects, which will influence the overall shape and properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound will depend on the specific functional groups present. For example, the acetamide group could be involved in nucleophilic substitution reactions, and the thiadiazole ring could participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which might influence its solubility and distribution in the body .Scientific Research Applications
Synthesis and Structural Analysis:
- Ismailova et al. (2014) synthesized a similar compound, "N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide," and analyzed its crystal structure, providing insights into the structural aspects of such compounds (Ismailova et al., 2014).
Biological Activities:
- Hamama et al. (2013) explored the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles for their antioxidant and antitumor activities. This study can provide an understanding of the potential biological activities of compounds containing 1,3,4-thiadiazol groups (Hamama et al., 2013).
- Tamer and Qassir (2019) synthesized acetylenic derivatives of a substituted 1, 3, 4-thiadiazole as antibacterial agents. These findings can be relevant to the antibacterial properties of compounds with similar chemical structures (Tamer & Qassir, 2019).
- Abu-Melha (2021) studied the synthesis, molecular modeling, and anticancer screening of some new imidazothiadiazole analogs, which may offer insights into the anticancer potential of related compounds (Abu-Melha, 2021).
Chemical Synthesis and Applications:
- Boechat et al. (2011) discussed the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, providing an understanding of the chemical characteristics and synthesis methods of similar compounds (Boechat et al., 2011).
- Badiger et al. (2012) synthesized 2-aminothiazole/thiadiazole analogues of lidocaine for local anesthetic activity, demonstrating the potential pharmaceutical applications of such compounds (Badiger et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-14(28)24-17-10-8-15(9-11-17)22(29)27-12-4-5-16(13-27)20-25-26-21(30-20)18-6-2-3-7-19(18)23/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGMYCAFPSSBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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